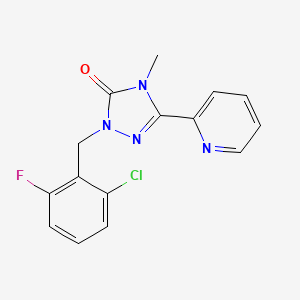

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a 2-chloro-6-fluorobenzyl group at the N1 position, a methyl group at the N4 position, and a pyridin-2-yl moiety at the C3 position.

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN4O/c1-20-14(13-7-2-3-8-18-13)19-21(15(20)22)9-10-11(16)5-4-6-12(10)17/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMWYHNIVCLOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group is introduced via a nucleophilic substitution reaction.

Methylation: The methyl group is added through a methylation reaction using methylating agents such as methyl iodide.

Pyridine Ring Attachment: The pyridin-2-yl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- The 1,2,4-triazole scaffold is widely recognized for its potent antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, compounds similar to 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and gentamicin .

- Antifungal Properties

- Antiviral Activity

- Anti-inflammatory Effects

Agricultural Applications

- Fungicides

- Herbicides

Case Study 1: Antimicrobial Efficacy

In a study conducted by Yang et al., a series of 1,2,4-triazole derivatives were synthesized and tested for antibacterial activity against E. coli and S. aureus. The results demonstrated that certain modifications on the triazole ring significantly enhanced antibacterial potency, with some compounds exhibiting MIC values as low as 0.25 μg/mL against MRSA strains .

Case Study 2: Agricultural Application

A field trial assessed the efficacy of a triazole-based fungicide derived from similar structural frameworks as This compound on wheat crops infected with Fusarium graminearum. The results indicated a substantial reduction in disease severity and an increase in yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by its substitution pattern. Key comparisons with analogous triazolones include:

Note: *Calculated based on formula C₁₅H₁₁ClFN₃O.

Key Observations :

- Halogenation : The target compound’s 2-chloro-6-fluoro substitution on the benzyl group contrasts with the 2,4-difluorophenyl group in and the 4-chloro-2-fluorophenyl group in . Halogen placement influences electronic effects and binding affinity (e.g., antifungal activity in relies on difluoro substitution for CYP51 interaction).

- Pyridine vs. Phenyl : The pyridin-2-yl group in the target compound may enhance solubility or hydrogen-bonding capacity compared to purely aromatic substituents (e.g., trifluoromethylphenyl in ).

Biological Activity

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Pharmacological Profile

The biological activity of 1,2,4-triazoles is well-documented, with significant implications in medicinal chemistry. The compound in focus exhibits a range of activities:

- Antifungal Activity : Triazole derivatives are known for their antifungal properties. Studies indicate that compounds with similar structures can effectively inhibit fungal growth. For instance, a review highlighted that various 1,2,4-triazole derivatives have shown promising antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus .

- Antibacterial Activity : The presence of the triazole ring and substituents such as chloro and fluorobenzyl groups enhances antibacterial efficacy. Research has demonstrated that triazoles can exhibit potent activity against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Recent studies have explored the anticancer properties of triazole derivatives. For example, certain triazole compounds have shown significant cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer cells .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications to the triazole ring and side chains can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances antibacterial and antifungal potency |

| Fluoro Group | Increases lipophilicity and cellular penetration |

| Pyridine Ring | Contributes to binding affinity with biological targets |

Studies suggest that electron-withdrawing groups (like chloro and fluoro) at specific positions on the benzyl group can enhance the overall biological activity by improving the compound's interaction with target enzymes or receptors .

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to our compound:

- Antifungal Efficacy : A series of novel triazole derivatives were synthesized and tested against Pythium ultimum, showing promising antifungal activity with minimum inhibitory concentrations (MIC) as low as 0.046 μM .

- Antibacterial Screening : Compounds derived from 1,2,4-triazole frameworks exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .

- Anticancer Activity : In vitro studies showed that certain triazole derivatives had IC50 values in the micromolar range against human cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole and triazole precursors are assembled using halogenated benzyl groups and heterocyclic amines. Key steps include:

- Step 1 : Formation of the triazolone core via nucleophilic substitution or cyclization.

- Step 2 : Functionalization with a 2-chloro-6-fluorobenzyl group using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Step 3 : Introduction of the pyridinyl moiety via Suzuki-Miyaura cross-coupling or direct alkylation .

Intermediates are characterized using ¹H/¹³C NMR (to confirm regiochemistry), HPLC (for purity >95%), and FT-IR (to verify functional groups like C=O and C-N stretches) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Key steps include:

- Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .

- Refinement : The SHELX suite (e.g., SHELXL-2018) is used for structure solution and refinement, achieving R-factors < 0.05 .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid diagrams to display atomic displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40–75%) arise from variations in:

- Catalyst Systems : Acidic vs. basic conditions alter reaction pathways. For example, using K₂CO₃ instead of Et₃N may improve cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Ethanol/water mixtures reduce byproducts .

- Validation : Use LC-MS to track intermediates and TLC to optimize reaction progress .

Q. What experimental design strategies are recommended for studying its biological activity?

For pharmacological profiling:

- Target Identification : Screen against kinase assays (e.g., ERK1/2 inhibition) using fluorescence polarization .

- SAR Studies : Modify substituents (e.g., fluorobenzyl vs. chlorophenyl) to assess impact on binding affinity. The pyridinyl group is critical for π-π stacking in active sites .

- In Vitro Models : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Parallel assays with HEK293T (normal cells) assess selectivity .

Q. How do solvent and temperature affect the stability of this compound during storage?

- Degradation Pathways : Hydrolysis of the triazolone ring occurs in aqueous media (pH < 5 or > 9).

- Optimal Storage : Lyophilized powder at -20°C in argon maintains stability >12 months. In solution (DMSO), use within 1 week to prevent oxidation .

Key Challenges and Methodological Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.